molecular formula C20H28N2O4 B5507156 8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one

8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one

Cat. No.: B5507156
M. Wt: 360.4 g/mol
InChI Key: DTQQHXYEFLLOPA-UHFFFAOYSA-N
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Description

8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one is a useful research compound. Its molecular formula is C20H28N2O4 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.20490738 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • A number of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones were synthesized from the reaction of 1,3-diaryl-2-propen-1-ones with barbituric acid and 2-thiobarbituric acid. These compounds have been studied for their structural properties using various analytical methods (Ahmed et al., 2012).

Therapeutic Applications

  • CCR8 antagonists derived from 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives have been claimed to be useful in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Immunomodulatory Effects

  • The structure-activity studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists showed immunomodulatory effect, suggesting these compounds as promising leads for peripheral GABAAR inhibition, with potential implications in immunomodulation (Bavo et al., 2021).

Synthetic Methodologies

  • Microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles has been reported, highlighting the importance of novel synthetic approaches for the efficient generation of these complex heterocyclic systems (Macleod et al., 2006).

Photophysical Studies and Solvatochromic Analysis

  • Synthesis, photophysical studies, solvatochromic analysis, and TDDFT calculations of diazaspiro compounds have been conducted to understand their photophysical behavior, which is crucial for developing applications in materials science and as probes in biological systems (Aggarwal & Khurana, 2015).

Properties

IUPAC Name

9-[4-(3-hydroxy-3-methylbutyl)benzoyl]-1-oxa-3,9-diazaspiro[4.6]undecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-19(2,25)10-8-15-4-6-16(7-5-15)17(23)22-12-3-9-20(11-13-22)14-21-18(24)26-20/h4-7,25H,3,8-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQQHXYEFLLOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCCC3(CC2)CNC(=O)O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.